1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride
Overview
Description
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is an organic compound with the molecular formula C10H10Cl2N4 and a molecular weight of 257.12 . It is a mutagenic imidazole compound identified in various cooked foods such as beef and sardines . This compound is also known for its high mutagenicity in the Ames test .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride involves the reaction of pyridine derivatives with appropriate amines under specific conditions. One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts . The reaction typically requires an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis protocols that ensure high purity and yield. The process may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxide (TBHP) is commonly used as an oxidant.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mutagenicity studies and as a reagent in organic synthesis.
Biology: Studied for its mutagenic effects on bacterial and mammalian cells.
Medicine: Investigated for its potential role in carcinogenesis and its effects on cellular pathways.
Industry: Utilized in the food industry to study the formation of mutagenic compounds during cooking.
Mechanism of Action
The compound exerts its effects primarily through its interaction with DNA. It has a high affinity for DNA, which can lead to mutations and other genetic alterations . The molecular targets include various DNA sequences, and the pathways involved often relate to DNA repair mechanisms and mutagenesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyldipyrido[1,2-a3’,2’-d]imidazole (Glu-P-1): Another mutagenic compound found in cooked foods.
Pyrido[3’,2’4,5]imidazo[1,2-a]pyridin-2-amine: A structurally similar compound with similar mutagenic properties.
Uniqueness
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is unique due to its high mutagenicity and its specific formation in certain cooked foods. Its ability to induce mutations in various biological systems makes it a valuable compound for studying mutagenesis and carcinogenesis .
Properties
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.2ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;;/h1-6H,(H2,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGYIJQTGVJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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